REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5]3=[C:6]([CH2:11][CH2:12][CH2:13][N:4]3[C:3](=[O:14])[CH2:2]1)[CH:7]=[CH:8][CH:9]=2.[Br:15]N1C(=O)CCC1=O.O.CC(C)=O.CCOCC>CN(C=O)C>[Br:15][C:8]1[CH:9]=[C:10]2[C:5]3=[C:6]([CH2:11][CH2:12][CH2:13][N:4]3[C:3](=[O:14])[CH2:2][CH2:1]2)[CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
C1CC(N2C3=C(C=CC=C13)CCC2)=O
|
Name
|
|
Quantity
|
9.08 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
acetone ether
|
Quantity
|
24.5 mmol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate (3×150 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
affording a yellow solid, which
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2CCC(N3C2=C(C1)CCC3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |